N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Description
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound with a molecular formula of C19H16N4O3S
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-4-2-3-5-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPCHQVHVAFROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and may require catalysts or reagents such as acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of microwave irradiation has been reported to ensure shorter reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the active site of enzymes like LmPTR1, inhibiting their activity and leading to antipromastigote effects . The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with key proteins involved in the apoptotic pathway, such as caspase 9 and PARP-1 .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5: This compound shares a similar core structure but differs in its functional groups, leading to different pharmacological properties.
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide: Another similar compound with variations in the substituents, affecting its biological activity.
Uniqueness
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide stands out due to its potent antiproliferative, antileishmanial, and antimalarial activities. Its unique combination of functional groups and the ability to interact with multiple molecular targets make it a versatile compound for various scientific and industrial applications .
Biological Activity
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique chemical structure has garnered attention for potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound can be described by its IUPAC name: 2-methyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide . Its structure features a thieno[3,4-c]pyrazole core linked to a nitrobenzamide moiety and a methylphenyl substituent. The molecular formula is CHNOS.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under specific conditions.
- Introduction of the Nitrobenzamide Group : Achieved via nitration reactions.
- Addition of the Methylphenyl Substituent : Often through Suzuki cross-coupling reactions.
Antiproliferative Activity
Research indicates that compounds within the thienopyrazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar thienopyrazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Thienopyrazole Derivative A | HeLa | 15 | Induces apoptosis through ROS generation |
| Thienopyrazole Derivative B | MCF-7 | 10 | Inhibits cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
-
Antimalarial Activity : A study evaluated the efficacy of thienopyrazole derivatives against Plasmodium falciparum, demonstrating an IC value below 10 µM for certain analogs. The compounds were found to inhibit key plasmodial kinases, which are critical for parasite survival.
- Key Findings : The structural modifications significantly enhanced potency against resistant strains.
-
Antileishmanial Activity : Another case study focused on the interaction of similar compounds with Leishmania species. The results indicated that these compounds could disrupt redox homeostasis in parasites leading to increased ROS levels and subsequent cell death.
- Experimental Setup : In vitro assays were conducted using infected macrophages treated with varying concentrations of the compound.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to cytotoxic effects in both cancerous and microbial cells.
- Enzyme Inhibition : The compound may act as an allosteric modulator or competitive inhibitor for key enzymes involved in metabolic pathways.
Q & A
What are the recommended synthetic routes for N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves:
Thieno-pyrazole Core Formation : Cyclocondensation of 2-methylphenyl-substituted hydrazines with thiophene-derived ketones under acidic conditions (e.g., HCl/EtOH) to form the thieno[3,4-c]pyrazole scaffold.
Nitrobenzamide Coupling : Introduction of the 4-nitrobenzamide group via nucleophilic acyl substitution using activated 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final product.
Key Validation : Intermediate characterization via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LC-MS for molecular ion confirmation .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z ~420–450) .
- X-ray Crystallography : Resolves 3D structure, confirming dihedral angles between the thieno-pyrazole and nitrobenzamide moieties (e.g., angles < 30° for planar alignment) .
How can synthetic yields be optimized for the nitrobenzamide coupling step?
Level: Advanced
Methodological Answer:
Low yields in the coupling step often arise from steric hindrance or poor nucleophilicity. Strategies include:
Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Solvent Optimization : Replace DCM with DMF or THF to improve solubility of intermediates .
Temperature Control : Reflux at 80–100°C for 4–6 hours to drive the reaction to completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
